molecular formula C14H45N5O6P2 B12679295 Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate CAS No. 94202-10-5

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate

Cat. No.: B12679295
CAS No.: 94202-10-5
M. Wt: 441.49 g/mol
InChI Key: FJILWSMYUHVADB-UHFFFAOYSA-N
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Description

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C14H40N4O6P2. It is known for its unique structure, which includes a dodecyl chain and bisphosphonate groups. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate imine.

    Reaction with Phosphorous Acid: The intermediate imine is then reacted with phosphorous acid to form the bisphosphonate compound.

    Neutralization: The resulting product is neutralized with ammonium hydroxide to form the tetraammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pH, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: It can be reduced under specific conditions to form reduced phosphonate derivatives.

    Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonate oxides, reduced phosphonates, and substituted bisphosphonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: Investigated for its potential use in biological systems, including as a chelating agent for metal ions.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its bisphosphonate groups.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The bisphosphonate groups in the compound have a high affinity for calcium ions, making it effective in binding to bone mineral surfaces. This property is particularly useful in the treatment of bone diseases, where the compound inhibits bone resorption by osteoclasts.

Comparison with Similar Compounds

Similar Compounds

  • Tetraammonium ethylenediaminetetra(methylene)phosphonate
  • Tetraammonium hexamethylenediaminetetra(methylene)phosphonate
  • Tetraammonium diethylenetriaminepenta(methylene)phosphonate

Uniqueness

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is unique due to its dodecyl chain, which imparts specific hydrophobic properties. This makes it distinct from other bisphosphonate compounds that typically have shorter alkyl chains or different functional groups. The presence of the dodecyl chain enhances its solubility in organic solvents and its ability to interact with hydrophobic surfaces.

Properties

CAS No.

94202-10-5

Molecular Formula

C14H45N5O6P2

Molecular Weight

441.49 g/mol

IUPAC Name

tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine

InChI

InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3

InChI Key

FJILWSMYUHVADB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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